4-Propyl-1,3-thiazole-2-carbaldehyde
Overview
Description
“4-Propyl-1,3-thiazole-2-carbaldehyde” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives has been studied extensively . For example, Bondock et al. synthesized various thiazole derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3
. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Chemical Reactions Analysis
Thiazole undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 155.22 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of New Heterocycles
Research has focused on the synthesis of new thiazole and pyrazoline heterocycles using related compounds as synthons. These compounds have shown potential in various biological activities due to their structural diversity and functional properties. For instance, Abdel-Wahab et al. (2012) explored the antimicrobial, anti-inflammatory, and analgesic activities of synthesized compounds using agar diffusion, carrageenan-induced paw edema, and writhing assays, finding that many exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds synthesized from related structures have been evaluated for their antimicrobial and antioxidant activities. The design and synthesis of novel pyrazole analogues, as discussed by Viveka et al. (2015), involved the use of related carbaldehydes and demonstrated significant anticonvulsant and analgesic activities without displaying toxicity (Viveka et al., 2015).
Structural and Physicochemical Properties
The study of the structural and physicochemical properties of related compounds is crucial for their application in material science and other fields. Tokárová et al. (2018) utilized substituted thiophene-2-carbaldehydes in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles, discussing the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence (Tokárová & Biathová, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties from pyrazole derivatives shows potential for antimicrobial activity. Hamed et al. (2020) characterized these compounds and evaluated their biological activity against various bacteria and fungi, indicating that antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-propyl-1,3-thiazole-2-carbaldehyde, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence its action and stability in different environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-propyl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKMEYOBTWLPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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